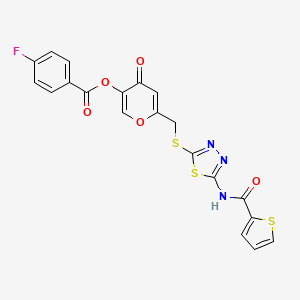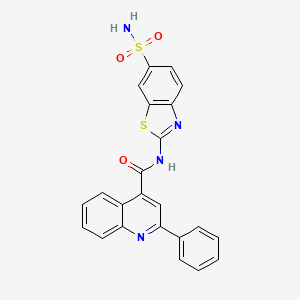
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate is an intricate chemical compound. It incorporates various heterocyclic structures like thiophene, thiadiazole, and pyran, intertwined with amido and thioester functionalities. This multifaceted compound offers vast potential in various scientific disciplines owing to its distinctive structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate generally begins with the construction of the 1,3,4-thiadiazole core, often synthesized from thiocarbohydrazide and carboxylic acid derivatives under acidic conditions. Following this, the thiophene-2-carboxamido moiety can be introduced via amide coupling reactions using thiophene-2-carboxylic acid and appropriate coupling reagents.
Subsequently, the coupling of this intermediate with 4-oxo-4H-pyran-3-yl 4-fluorobenzoate can be achieved through nucleophilic substitution reactions under mild conditions to avoid decomposition of delicate functional groups.
Industrial Production Methods
While laboratory-scale preparation methods involve solution-phase synthesis, industrial production would likely involve optimization towards more efficient routes, possibly via solid-phase synthesis or the use of continuous flow reactors to enhance yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiadiazole moiety.
Reduction: Reduction reactions can target the carbonyl groups or potentially convert the amide to an amine.
Substitution: Nucleophilic substitution can be applied to the fluorobenzoate moiety, replacing the fluorine atom with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or neutral conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in polar aprotic solvents.
Major Products
Depending on the specific reaction:
Oxidation could yield sulfoxides or sulfones.
Reduction might generate alcohols or amines.
Substitution would produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
This compound’s multifaceted nature makes it suitable for numerous applications:
Chemistry: As a building block in the synthesis of more complex molecules or as a functional group in catalysis.
Biology: Potential use as an enzyme inhibitor or substrate in biochemical assays.
Medicine: Exploration as a potential therapeutic agent, considering the biological activity of its components.
Industry: Usage in the development of novel materials with specific desired properties.
Mécanisme D'action
Molecular Targets and Pathways
The compound's biological activity would likely hinge on its interaction with cellular proteins, particularly enzymes or receptors. Its structural motifs suggest potential affinity for binding sites in enzyme active sites or receptor pockets, possibly altering their conformation or activity, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-pyran-3-yl derivatives: Typically, these share a similar core structure but differ in their functional groups.
Thiophene carboxamides: Known for their stability and biological activities.
1,3,4-Thiadiazole derivatives: Often explored for their unique electronic properties and bioactivity.
Highlighting Uniqueness
What sets 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-fluorobenzoate apart is the synergy between these diverse functional groups. This combination enhances its potential interaction with biological targets and broadens its application spectrum compared to single-entity compounds.
So, there you go—an in-depth dive into this remarkable compound
Propriétés
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBTCNARRFIML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide](/img/structure/B2771776.png)

![1-(4-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2771778.png)


![1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2771782.png)


![N-(3-fluorophenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2771790.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2771792.png)
![4-butoxy-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2771795.png)


